molecular formula C14H20ClNO3S B11968230 3-Quinuclidyl p-toluenesulfonate hydrochloride CAS No. 73855-50-2

3-Quinuclidyl p-toluenesulfonate hydrochloride

Cat. No.: B11968230
CAS No.: 73855-50-2
M. Wt: 317.8 g/mol
InChI Key: DUXKLZUKUZWKTF-UHFFFAOYSA-N
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Description

3-Quinuclidyl p-toluenesulfonate hydrochloride is a chemical compound with the molecular formula C14H20ClNO3S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is often used as a reagent in organic synthesis and has unique properties that make it valuable for specific reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinuclidyl p-toluenesulfonate hydrochloride typically involves the reaction of quinuclidine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization to obtain the desired compound in high purity .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but may involve larger reaction vessels and more efficient purification techniques. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Quinuclidyl p-toluenesulfonate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, nucleophilic substitution with an amine can yield a quinuclidyl amine derivative, while oxidation may produce a quinuclidyl ketone .

Scientific Research Applications

3-Quinuclidyl p-toluenesulfonate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Quinuclidyl p-toluenesulfonate hydrochloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. The p-toluenesulfonate group serves as a good leaving group, facilitating nucleophilic substitution reactions. The quinuclidine moiety can interact with biological targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloropropyl p-toluenesulfonate
  • Hexadecyltrimethylammonium p-toluenesulfonate
  • Propargyl p-toluenesulfonate
  • Tetrabutylphosphonium p-toluenesulfonate
  • Tetrabutylammonium p-toluenesulfonate
  • Sodium p-toluenesulfonate
  • Isopropyl p-toluenesulfonate
  • Ethyl p-toluenesulfonate
  • Methyl p-toluenesulfonate

Uniqueness

3-Quinuclidyl p-toluenesulfonate hydrochloride is unique due to its quinuclidine moiety, which imparts specific chemical and biological properties. This distinguishes it from other p-toluenesulfonate derivatives, which may lack the quinuclidine structure and therefore exhibit different reactivity and applications .

Properties

CAS No.

73855-50-2

Molecular Formula

C14H20ClNO3S

Molecular Weight

317.8 g/mol

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl 4-methylbenzenesulfonate;hydrochloride

InChI

InChI=1S/C14H19NO3S.ClH/c1-11-2-4-13(5-3-11)19(16,17)18-14-10-15-8-6-12(14)7-9-15;/h2-5,12,14H,6-10H2,1H3;1H

InChI Key

DUXKLZUKUZWKTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CN3CCC2CC3.Cl

Origin of Product

United States

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